In Vivo Antithrombotic Potency: BAY i 7351 vs. KF4939 (Oral Dosing in Rodent Thrombosis Models)
BAY i 7351 (CAS 67342-59-0) produced statistically significant inhibition of thrombus formation in rats at a prophylactic oral dose of 0.3 mg/kg, reducing arterial thrombosis by 79% and venous thrombosis by 57% (p < 0.05) . In contrast, the N-2-hydroxypropyl-substituted DIBA analog KF4939 required oral doses of 25–300 mg/kg to achieve comparable antithrombotic effects in rodent models, with 10 mg/kg producing no significant inhibition [1]. This represents an approximately 80- to 1,000-fold higher potency for BAY i 7351 on a mg/kg basis under cross-study comparable conditions.
| Evidence Dimension | Prophylactic oral dose for significant thrombus inhibition in rat models |
|---|---|
| Target Compound Data | 0.3 mg/kg p.o. (79% arterial inhibition, 57% venous inhibition, p < 0.05) |
| Comparator Or Baseline | KF4939 (2,2′-dithiobis(N-2-hydroxypropylbenzamide)): 25–300 mg/kg p.o. range; no significant inhibition at 10 mg/kg |
| Quantified Difference | BAY i 7351 is ~80–1,000× more potent by oral dose than KF4939 (Cross-study comparable) |
| Conditions | Rat traumatic thrombosis model (BAY i 7351); rat thrombocytopenia and mouse pulmonary thrombosis models (KF4939) |
Why This Matters
For procurement decisions in thrombosis research, BAY i 7351 enables in vivo studies at substantially lower compound consumption and cost per experiment compared to earlier DIBA antithrombotics.
- [1] Yamada K, Shuto K, Kubo K, Nakamizo N. Inhibition of platelet aggregation by a new agent, 2,2′-dithiobis-(N-2-hydroxypropyl benzamide) (KF4939). Thromb Res. 1983;29(2):197-206. DOI: 10.1016/0049-3848(83)90141-x. View Source
